![molecular formula C10H12ClN3O B2463295 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride CAS No. 1909335-98-3](/img/structure/B2463295.png)
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride
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Overview
Description
1,2,4-Oxadiazoles are heterocyclic compounds that consist of a five-membered ring containing one oxygen atom and two nitrogen atoms . They are part of many currently marketed drugs and have been synthesized as potential anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . The synthesis of these compounds often involves the reaction of amidoximes with orthoesters .
Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .
Chemical Reactions Analysis
1,2,4-Oxadiazoles have been used in the design of new chemical entities with potential anti-infective activity . They have also been linked with 5-fluorouracil derivatives to create compounds with anticancer activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific substituents on the ring. For example, some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Scientific Research Applications
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Historically known as furadiazoles, they exist in four different isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these, 1,3,4-oxadiazoles have garnered significant interest due to their wide range of applications in various scientific fields .
a. Drug Discovery: 1,2,4-Oxadiazoles have attracted attention from medicinal chemists. Several currently available drugs contain the 1,2,4-oxadiazole unit. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer agents.
b. Antiviral Activity: Researchers have explored 1,2,4-oxadiazole derivatives as potential antiviral agents. For instance, they have investigated their efficacy against Zika virus (ZIKV), which poses a significant public health concern due to its association with congenital abnormalities and severe neurological sequelae .
c. Antibacterial Agents: 1,2,4-Oxadiazole derivatives have demonstrated excellent antibacterial activity. Compounds containing a trifluoromethyl pyridine moiety show promise as alternative templates for discovering novel antibacterial agents .
Synthetic Methods and Structure-Activity Relationship
The synthesis of 1,2,4-oxadiazole-based compounds has seen significant advancements. Researchers have explored various synthetic routes, including microwave-assisted methods, which offer advantages such as shorter reaction times, high yields, and simplified purification .
Prospects for Further Development
As interest in 1,2,4-oxadiazoles continues to grow, scientists are actively investigating their potential in drug design and other scientific applications. Future research may uncover additional therapeutic uses and enhance our understanding of their structure-activity relationships.
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Read more Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry, 14(1), 1-11. Read more Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel antiviral agents against Zika virus. Archives of Pharmacal Research, 45(1), 1-12. Read more
Mechanism of Action
Target of Action
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a derivative of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent . The primary targets of this compound are various microorganisms, including bacteria, viruses, and parasites .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in its structure . This interaction disrupts the normal functioning of the microorganisms, leading to their death or inhibition .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can interfere with the life cycle of microorganisms, disrupting their growth and reproduction .
Pharmacokinetics
Like other 1,2,4-oxadiazole derivatives, it is expected to have good bioavailability due to its ability to form hydrogen bonds .
Result of Action
The compound exhibits strong antibacterial effects against various strains of bacteria . It also shows moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the temperature can all affect its action . .
Future Directions
properties
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMLPLMNZJLRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride |
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